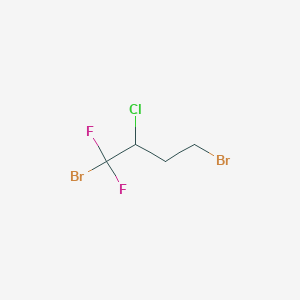

1,4-Dibromo-2-chloro-1,1-difluorobutane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,4-dibromo-2-chloro-1,1-difluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2ClF2/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPZSXBOASTUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382020 | |

| Record name | 1,4-dibromo-2-chloro-1,1-difluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883499-16-9 | |

| Record name | 1,4-dibromo-2-chloro-1,1-difluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2-chloro-1,1-difluorobutane

CAS Number: 883499-16-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 1,4-Dibromo-2-chloro-1,1-difluorobutane, a halogenated organic compound of interest in various chemical research fields. Due to the limited publicly available data, this document focuses on its known properties and provides a framework for future research and application development.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅Br₂ClF₂ | PubChem[1] |

| Molecular Weight | 286.34 g/mol | PubChem[1] |

| CAS Number | 883499-16-9 | CymitQuimica, PubChem[1][2] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Note: The properties listed above are computationally generated and have not been experimentally verified in publicly accessible literature.

Synthesis and Experimental Protocols

A detailed, experimentally verified synthesis protocol for this compound is not described in the currently available scientific literature. Chemical suppliers list the compound, indicating its synthesis is feasible, though the specific reaction pathways, precursor materials, and purification methods are proprietary or unpublished.

For researchers interested in the synthesis of similar halogenated alkanes, a general approach could involve the halogenation of a suitable butane derivative. The introduction of multiple, different halogens would likely require a multi-step synthesis with careful control of reagents and reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Hypothetical Synthesis Workflow:

Caption: A generalized, hypothetical workflow for the synthesis of a multi-halogenated alkane.

Spectroscopic Data

At present, there are no publicly available experimental spectroscopic data such as ¹H NMR, ¹³C NMR, or IR spectra for this compound. For researchers who synthesize or acquire this compound, obtaining these spectra would be crucial for structural confirmation and purity assessment.

Applications in Drug Development and Biological Activity

The role of halogenated compounds in medicinal chemistry is well-established, with halogen atoms often introduced to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4][5][6] Halogenation can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

However, there is no specific information in the scientific literature regarding the application of this compound in drug development or its biological activity. Its potential as a building block for more complex molecules or as a pharmacologically active agent itself remains an unexplored area of research.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the initial investigation of the biological properties of a novel chemical entity.

Safety Information

Safety data sheets for this compound are available from some chemical suppliers; however, they largely report that toxicological and ecological information is not available.[7] As with any halogenated organic compound, it should be handled with appropriate personal protective equipment in a well-ventilated area.

Conclusion and Future Outlook

This compound is a chemical compound for which basic identifying information is available, but a detailed technical profile is lacking in the public domain. There is a clear need for further research to determine its physical and chemical properties experimentally, to develop and publish a reliable synthesis protocol, and to investigate its potential applications, particularly in the field of medicinal chemistry. The unique combination of different halogen atoms on a small carbon scaffold suggests that it could be a valuable building block for the synthesis of novel chemical entities with interesting biological activities.

References

- 1. This compound | C4H5Br2ClF2 | CID 2782287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 1,4-Dibromo-2-chloro-1,1-difluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,4-Dibromo-2-chloro-1,1-difluorobutane. Due to the limited availability of experimental data for this specific compound, this document combines computed data from reputable chemical databases with generalized experimental protocols relevant to the characterization of novel halogenated hydrocarbons. This guide is intended to serve as a foundational resource for researchers and scientists in drug development and other chemical synthesis fields.

Core Chemical Properties

This compound is a halogenated alkane with the molecular formula C₄H₅Br₂ClF₂.[1][2] Its chemical structure and key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 883499-16-9 | Echemi, CymitQuimica |

| Molecular Formula | C₄H₅Br₂ClF₂ | PubChem[3], Avantor[2] |

| Molecular Weight | 286.34 g/mol | PubChem[3], Santa Cruz Biotechnology[4] |

| Canonical SMILES | C(C(C(F)(F)Br)Cl)CBr | PubChem[3] |

| InChI Key | JVPZSXBOASTUNH-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Data

| Property | Computed Value |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 285.83941 |

| Monoisotopic Mass | 283.84146 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 9 |

| Complexity | 88.6 |

Data sourced from PubChem.[3]

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates the following precautionary measures.[5] However, the SDS also notes that for many toxicological and reactivity parameters, no data is available. Therefore, this compound should be handled with the utmost care, assuming it is hazardous.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Fire-fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage:

-

Avoid formation of dust and aerosols.

-

Avoid breathing mist, gas, or vapors.

-

Avoid contact with skin and eyes.

-

Use personal protective equipment, including chemical-impermeable gloves and adequate ventilation.

-

Keep away from sources of ignition.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature, the following sections outline generalized methodologies that would be appropriate for the characterization of such a compound.

General Synthesis Workflow

The synthesis of a novel haloalkane like this compound would likely involve the halogenation of a suitable precursor. A generalized workflow for its synthesis and purification is depicted below.

Caption: A generalized workflow for the synthesis, purification, and characterization of a novel haloalkane.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number of different types of protons and their connectivity. The chemical shifts and coupling constants would provide information about the protons on the butane backbone and their proximity to the halogen atoms.

-

¹³C NMR: To identify the number of non-equivalent carbon atoms. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the attached halogens.

-

¹⁹F NMR: This would be crucial for confirming the presence and environment of the fluorine atoms. The chemical shifts and couplings to other nuclei (¹H and ¹³C) would provide definitive structural information.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine atoms and one chlorine atom. Fragmentation patterns would offer further structural clues.

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be used to identify the presence of C-H and C-halogen bonds. The fingerprint region would provide a unique spectrum for the compound.

The logical relationship for spectroscopic analysis is outlined in the following diagram.

References

An In-depth Technical Guide to 1,4-Dibromo-2-chloro-1,1-difluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for 1,4-Dibromo-2-chloro-1,1-difluorobutane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and predictive modeling to offer insights into its characterization. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar polyhalogenated alkanes in medicinal chemistry and materials science. While no specific biological activities or signaling pathways have been documented for this compound, this guide discusses the general toxicological considerations for halogenated hydrocarbons.

Molecular Structure and Physicochemical Properties

This compound is a polyhalogenated alkane with the chemical formula C₄H₅Br₂ClF₂. Its structure features a four-carbon chain with a variety of halogen substituents, leading to a chiral center at the second carbon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅Br₂ClF₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 883499-16-9 | CymitQuimica[2] |

| Molecular Weight | 286.34 g/mol | PubChem[1] |

| SMILES | C(CBr)C(C(F)(F)Br)Cl | PubChem[1] |

| InChI | InChI=1S/C4H5Br2ClF2/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 | PubChem[1] |

| InChIKey | JVPZSXBOASTUNH-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure Visualization:

Caption: 2D representation of this compound.

Proposed Synthesis Protocol

Proposed Reaction Scheme:

A possible synthetic approach could start from 1,4-dibromobut-1-ene. The addition of a chlorinating and fluorinating agent across the double bond could yield the desired product. Due to the complexity of achieving the specific regioselectivity, a multi-step synthesis might be more practical.

Hypothetical Experimental Workflow:

Caption: A proposed multi-step synthesis workflow.

Detailed Hypothetical Protocol:

-

Chlorohydrin Formation: To a solution of 1,4-dibromobut-1-ene in a suitable solvent like carbon tetrachloride, N-chlorosuccinimide (NCS) and a catalytic amount of water would be added. The reaction would be stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The succinimide byproduct would be filtered off, and the solvent removed under reduced pressure to yield the crude chlorohydrin intermediate.

-

Fluorination: The crude 1,4-dibromo-2-chlorobutan-1-ol would be dissolved in an anhydrous solvent such as dichloromethane under an inert atmosphere. The solution would be cooled to -78 °C, and diethylaminosulfur trifluoride (DAST) would be added dropwise. The reaction mixture would be allowed to slowly warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction would be quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent would be removed in vacuo, and the crude product purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Note: This is a proposed protocol and would require experimental optimization and verification.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not available. This section provides predicted NMR and Mass Spectrometry data based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H-2 | ~4.5 - 5.0 | ddd | J(H-H), J(H-F) |

| H-3a, H-3b | ~2.5 - 3.0 | m | J(H-H) | |

| H-4a, H-4b | ~3.6 - 4.0 | m | J(H-H) | |

| ¹³C | C-1 | ~115 - 125 | t | J(C-F) |

| C-2 | ~60 - 70 | d | J(C-F) | |

| C-3 | ~35 - 45 | t | ||

| C-4 | ~30 - 40 | t | ||

| ¹⁹F | F-1a, F-1b | ~ -70 to -90 | dd | J(F-F), J(F-H) |

Predictions are based on typical chemical shifts for halogenated alkanes.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a complex isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ would be observed with a characteristic isotopic cluster. Key fragmentation pathways would likely involve the loss of halogen atoms (Br, Cl, F) and cleavage of the carbon-carbon bonds. A prominent fragment would be expected from the loss of a bromine radical, [M-Br]⁺. For comparison, the mass spectrum of 1,4-dibromobutane shows a significant peak corresponding to the loss of one bromine atom.[3][4]

Logical Relationship of Fragmentation:

Caption: Predicted major fragmentation pathways in mass spectrometry.

Biological Activity and Toxicological Profile

There is no specific information available regarding the biological activity or signaling pathways associated with this compound.

General Toxicity of Halogenated Alkanes:

Halogenated alkanes, as a class of compounds, are known to exhibit varying degrees of toxicity.[5] Many are classified as hazardous substances due to their potential to cause liver, kidney, and central nervous system damage.[6] Short-chain haloalkanes are often volatile and can be absorbed through inhalation, ingestion, and skin contact. Their lipophilic nature can lead to bioaccumulation in fatty tissues.[5] Some halogenated alkanes have been shown to be mutagenic and carcinogenic in animal studies.[7]

Given these general characteristics, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a structurally interesting polyhalogenated alkane with potential for further investigation. This technical guide has provided a summary of its known properties and predictive insights into its synthesis and characterization. The lack of experimental data highlights the need for its synthesis and thorough spectroscopic analysis to confirm the predicted structural features. Furthermore, future research should focus on evaluating its biological activity and potential applications in areas such as medicinal chemistry, where halogenated compounds are often used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The potential toxicological profile also warrants careful investigation to ensure safe handling and to understand its environmental impact. The exploration of its reactivity could also unveil novel synthetic methodologies for the preparation of other complex fluorinated and halogenated molecules.

References

- 1. This compound | C4H5Br2ClF2 | CID 2782287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1,4-Dibromobutane(110-52-1) MS spectrum [chemicalbook.com]

- 4. massbank.eu [massbank.eu]

- 5. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Proposed Synthesis Pathway for 1,4-Dibromo-2-chloro-1,1-difluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-chloro-1,1-difluorobutane is a halogenated hydrocarbon with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds and materials. Due to the limited availability of detailed synthetic procedures in the current literature, this technical guide outlines a plausible and theoretically grounded multi-step synthesis pathway. The proposed route commences with the synthesis of the key intermediate, 2-chloro-1,1-difluoro-3-butene, followed by a two-stage bromination process. This document provides a comprehensive overview of the proposed reactions, including detailed hypothetical experimental protocols and a summary of expected quantitative data based on analogous transformations.

Proposed Synthesis Pathway Overview

The synthesis of this compound can be envisioned through a three-step process, starting from the commercially available 1,1-difluoro-2-chloroethane. The overall strategy involves the creation of a butene backbone, followed by selective bromination at the C1 and C4 positions.

A visual representation of the proposed synthesis pathway is provided below:

Figure 1: Proposed synthesis pathway for this compound.

Detailed Synthesis Steps and Experimental Protocols

Step 1: Synthesis of 2-Chloro-1,1-difluoro-3-butene (Intermediate 1)

The initial step involves the formation of the butene backbone via an allylation reaction.

Reaction: 1,1-Difluoro-2-chloroethane + Allyl Bromide → 2-Chloro-1,1-difluoro-3-butene

Proposed Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add 1,1-difluoro-2-chloroethane to the LDA solution. The LDA will deprotonate the 1,1-difluoro-2-chloroethane to form a carbanion.

-

After stirring for a predetermined time (e.g., 30-60 minutes) at -78 °C, add allyl bromide dropwise via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 2-chloro-1,1-difluoro-3-butene.

Step 2: Synthesis of 4-Bromo-2-chloro-1,1-difluorobutane (Intermediate 2)

This step involves the anti-Markovnikov addition of hydrogen bromide across the double bond of the butene intermediate.

Reaction: 2-Chloro-1,1-difluoro-3-butene + HBr → 4-Bromo-2-chloro-1,1-difluorobutane

Proposed Experimental Protocol:

-

Dissolve 2-chloro-1,1-difluoro-3-butene in a non-polar solvent (e.g., hexane or carbon tetrachloride) in a quartz reaction vessel.

-

Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

-

Bubble dry hydrogen bromide gas through the solution while irradiating with a UV lamp or heating to initiate the radical reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography or thin-layer chromatography).

-

Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess HBr, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 4-bromo-2-chloro-1,1-difluorobutane by vacuum distillation.

Step 3: Synthesis of this compound (Final Product)

The final step is the bromination of the terminal methyl group of the butane intermediate via a free-radical substitution reaction.

Reaction: 4-Bromo-2-chloro-1,1-difluorobutane + Br₂ → this compound

Proposed Experimental Protocol:

-

In a quartz reaction vessel, dissolve 4-bromo-2-chloro-1,1-difluorobutane in a suitable inert solvent such as carbon tetrachloride.

-

Add a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux or irradiate with a UV lamp.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Continue the addition until a persistent bromine color is observed, indicating the completion of the reaction.

-

Cool the reaction mixture and wash it with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation.

Quantitative Data Summary

As this is a proposed synthesis, the following quantitative data are estimates based on typical yields for analogous reactions reported in the organic chemistry literature. Actual yields may vary depending on the specific reaction conditions and optimization.

| Step | Reaction | Starting Material | Product | Theoretical Molar Mass ( g/mol ) | Estimated Yield (%) |

| 1 | Allylation | 1,1-Difluoro-2-chloroethane | 2-Chloro-1,1-difluoro-3-butene | 124.54 | 60-70 |

| 2 | Anti-Markovnikov Hydrobromination | 2-Chloro-1,1-difluoro-3-butene | 4-Bromo-2-chloro-1,1-difluorobutane | 205.45 | 70-80 |

| 3 | Free Radical Bromination | 4-Bromo-2-chloro-1,1-difluorobutane | This compound | 284.35 | 50-60 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthesis step, encompassing reaction setup, monitoring, workup, and purification.

Figure 2: General experimental workflow for a synthesis step.

Conclusion

This technical guide presents a detailed, albeit theoretical, pathway for the synthesis of this compound. The proposed three-step route, starting from 1,1-difluoro-2-chloroethane, utilizes established organic reactions, including allylation, anti-Markovnikov hydrobromination, and free-radical bromination. The provided experimental protocols and estimated quantitative data serve as a valuable starting point for researchers and scientists aiming to synthesize this and structurally related halogenated compounds. Further experimental validation and optimization of the proposed reaction conditions are necessary to establish a robust and efficient synthesis.

Navigating the Unknown: A Technical Safety Guide to 1,4-Dibromo-2-chloro-1,1-difluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the safety data for 1,4-Dibromo-2-chloro-1,1-difluorobutane (CAS RN: 883499-16-9). A thorough review of available literature and safety data repositories reveals a significant lack of comprehensive experimental data for this compound. Therefore, this document summarizes the available information and provides a framework for handling chemicals with unknown hazard profiles, a critical skill for professionals in research and development.

Chemical Identification and Properties

While experimental safety data is scarce, basic identification and computed physical and chemical properties for this compound are available. These are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 883499-16-9[1][2] |

| Molecular Formula | C₄H₅Br₂ClF₂[1][3] |

| Molecular Weight | 286.34 g/mol [1] |

| Synonyms | 2-Chloro-1,4-dibromo-1,1-difluorobutane[1] |

Table 2: Computed Physical and Chemical Properties

| Property | Value |

| XLogP3 | 3.5[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 3[1] |

| Exact Mass | 283.84146 g/mol [1] |

| Monoisotopic Mass | 283.84146 g/mol [1] |

| Topological Polar Surface Area | 0 Ų[1] |

| Heavy Atom Count | 9[1] |

| Complexity | 88.6[1] |

Note: The data in Table 2 are computationally derived and have not been experimentally verified.

Hazard Identification: A Case of Missing Data

A comprehensive search for a Safety Data Sheet (SDS) with complete GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for this compound was unsuccessful. An available SDS from one supplier indicates "no data available" for most of the hazard classification fields.[4] This lack of data necessitates treating the substance as potentially hazardous until proven otherwise.

The following diagram illustrates the GHS classification workflow and highlights the current data gaps for this specific chemical.

Experimental Protocols: A Call for Caution

Due to the absence of specific toxicological and safety data, it is not possible to provide detailed experimental protocols for handling this compound. Instead, a conservative approach for handling chemicals with unknown hazards should be adopted.

Workflow for Handling Chemicals with Unknown Hazards

The following diagram outlines a logical workflow for safely managing chemicals with limited safety information.

First-Aid Measures: A General Response Protocol

In the absence of substance-specific first-aid measures, general protocols for chemical exposure should be followed. Immediate medical attention should be sought for any exposure.

Table 3: General First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |

The following diagram illustrates a general first-aid response workflow in the event of an accidental exposure.

References

Technical Guide: Spectroscopic Analysis of Halogenated Butanes with a Focus on 1,4-Dibromo-2-chloro-1,1-difluorobutane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dibromo-2-chloro-1,1-difluorobutane is a halogenated organic compound with potential applications in synthetic chemistry and materials science. Its complex structure, featuring multiple halogen atoms, necessitates a thorough spectroscopic analysis to confirm its identity and purity. This guide details the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for such compounds.

Chemical Properties of this compound

A summary of the key computed and identifying properties for this compound is presented below. This data is essential for interpreting spectral results.

| Property | Value | Source |

| Molecular Formula | C₄H₅Br₂ClF₂ | PubChem[1] |

| Molecular Weight | 286.34 g/mol | PubChem[1] |

| CAS Number | 883499-16-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C(CBr)C(C(F)(F)Br)Cl | PubChem[1] |

| InChI Key | JVPZSXBOASTUNH-UHFFFAOYSA-N | PubChem[1] |

General Experimental Protocols for Spectral Analysis

The following sections outline standardized procedures for obtaining NMR, MS, and IR spectra for a novel liquid organic compound like this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be crucial for structural confirmation.

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the neat compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[2]

-

Ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[3]

-

Use a high-quality NMR tube to avoid breakage and ensure proper spinning in the spectrometer.[2]

-

If precise chemical shift referencing is needed, an internal standard such as tetramethylsilane (TMS) can be added. However, for many modern spectrometers, the residual solvent signal is sufficient for calibration.[2]

Data Acquisition:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "shimmed" to achieve maximum homogeneity, resulting in sharp spectral lines.

-

Acquire a standard one-dimensional ¹H NMR spectrum. This provides information on the chemical environment of the protons and their coupling to neighboring nuclei.

-

Obtain a broadband proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

-

Given the presence of fluorine, a ¹⁹F NMR spectrum is essential to observe the fluorine environments and their couplings to other nuclei.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and between protons and carbons, respectively.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Sample Preparation and Analysis:

-

For a volatile or semi-volatile liquid, direct injection or infusion into the mass spectrometer is a common method. The sample can be introduced via a syringe pump for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Alternatively, the compound can be analyzed using gas chromatography-mass spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

The sample is ionized in the source of the mass spectrometer. Electron ionization (EI) is a common technique for GC-MS, which often leads to characteristic fragmentation patterns.[4] ESI is a softer ionization technique often used with liquid chromatography-mass spectrometry (LC-MS) that typically yields the intact molecular ion.

-

The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5]

-

A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Neat Liquid):

-

For a liquid sample, the "neat" method is the most straightforward.[6]

-

A drop of the liquid is placed on the surface of a salt plate (typically NaCl or KBr, which are transparent to IR radiation).[6][7]

-

A second salt plate is placed on top, spreading the liquid into a thin film.[6][7]

-

The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.[6]

-

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a drop of the liquid directly onto the ATR crystal. This method is often simpler as it doesn't require salt plates.[8]

Data Acquisition:

-

A background spectrum of the empty spectrometer (or with clean salt plates/ATR crystal) is recorded. This accounts for atmospheric CO₂ and water vapor, as well as any signals from the apparatus itself.[7][9]

-

The sample is then placed in the instrument, and the sample spectrum is recorded.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel halogenated compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

While specific, experimentally-derived spectral data for this compound are not widely published, this guide provides the necessary framework for researchers to undertake such an analysis. By following the outlined general protocols for NMR, MS, and IR spectroscopy, scientists can effectively characterize this and other novel halogenated compounds, ensuring accurate structural confirmation and purity assessment, which are critical steps in drug development and chemical research.

References

- 1. This compound | C4H5Br2ClF2 | CID 2782287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 9. google.com [google.com]

An In-depth NMR Analysis of 1,4-Dibromo-2-chloro-1,1-difluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 1,4-dibromo-2-chloro-1,1-difluorobutane. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and existing data for analogous halogenated alkanes to forecast the ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a detailed predictive analysis, standardized experimental protocols for data acquisition, and clear visual representations of the underlying chemical structure and analytical workflow.

Introduction

This compound is a halogenated alkane with potential applications as a building block in organic synthesis. Its complex substitution pattern, featuring bromine, chlorine, and fluorine atoms, gives rise to a nuanced NMR profile. Understanding the predicted chemical shifts, coupling constants, and multiplicity of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for its unambiguous identification and characterization. This guide provides a detailed theoretical analysis to aid in the interpretation of experimentally acquired spectra.

Predicted NMR Data

The predicted NMR data for this compound are summarized in the tables below. These predictions are based on the known effects of electronegative substituents on chemical shifts and typical coupling constants observed in similar fluorinated and halogenated organic compounds.[1][2]

Predicted ¹H NMR Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.5 - 5.0 | ddd | J(H-C-F) ≈ 15-25 Hz, J(H-C-H) ≈ 7-9 Hz, J(H-C-C-F) ≈ 2-5 Hz |

| H-3 | 2.5 - 3.0 | m | |

| H-4 | 3.6 - 4.1 | t | J(H-C-H) ≈ 7-9 Hz |

ddd: doublet of doublet of doublets, m: multiplet, t: triplet

Predicted ¹³C NMR Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 | 115 - 125 | t | ¹J(C-F) ≈ 280-320 Hz |

| C-2 | 60 - 70 | dt | ²J(C-F) ≈ 20-30 Hz, ¹J(C-H) |

| C-3 | 35 - 45 | t | ³J(C-F) ≈ 5-10 Hz |

| C-4 | 30 - 40 | t |

t: triplet, dt: doublet of triplets

Predicted ¹⁹F NMR Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-1 | -90 to -110 | ddd | ²J(F-C-H) ≈ 15-25 Hz, ³J(F-C-C-H) ≈ 2-5 Hz, ²J(F-C-F) ≈ 250-300 Hz |

ddd: doublet of doublet of doublets

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment (zg).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Visualization of Structure and Workflow

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the NMR analysis.[3]

Caption: Molecular structure of this compound.

Experimental Workflow

The logical flow for the NMR analysis of this compound is depicted below.

Caption: NMR analysis workflow.

Discussion

The predicted NMR data provide a solid foundation for the structural elucidation of this compound. The ¹H NMR spectrum is expected to be complex due to extensive proton-fluorine and proton-proton couplings. The presence of the difluoro group at C-1 will significantly deshield this carbon, resulting in a downfield chemical shift in the ¹³C NMR spectrum, which will also exhibit a large one-bond carbon-fluorine coupling constant.[4] The ¹⁹F NMR spectrum is anticipated to show a complex multiplet due to coupling with the protons on C-2 and C-3. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the through-bond connectivities.

Conclusion

This technical guide offers a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The provided data tables, experimental protocols, and visualizations serve as a practical resource for researchers. While these predictions are based on established principles, experimental verification is essential for definitive structural confirmation. The methodologies and predictive data herein will facilitate the efficient and accurate NMR analysis of this and structurally related halogenated compounds.

References

Mass Spectrometry of 1,4-Dibromo-2-chloro-1,1-difluorobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1,4-Dibromo-2-chloro-1,1-difluorobutane. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the predicted fragmentation patterns under electron ionization (EI) and outlines a detailed experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, drug development, and materials science who are working with or anticipate encountering this and similar halogenated compounds.

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the analyte molecule. The fragmentation of this compound is predicted to be driven by the presence of multiple halogen atoms, which influence the stability of the resulting ions and radicals. The key fragmentation pathways are expected to involve the cleavage of carbon-halogen and carbon-carbon bonds.

The isotopic abundances of bromine (79Br: ~50.7%, 81Br: ~49.3%) and chlorine (35Cl: ~75.8%, 37Cl: ~24.2%) will result in characteristic isotopic patterns for fragments containing these elements, aiding in their identification.[1]

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragment Ions of this compound

| Predicted m/z | Proposed Fragment Ion | Notes |

| 284/286/288 | [C4H5Br2ClF2]+• | Molecular ion (M+•). Expected to be of low abundance due to the compound's instability under EI conditions. The isotopic pattern will be complex due to the presence of two bromine atoms and one chlorine atom. |

| 205/207 | [M - Br]+ | Loss of a bromine radical. This is a common fragmentation pathway for brominated compounds. |

| 171/173 | [M - Br - Cl]+• | Subsequent loss of a chlorine radical from the [M - Br]+ fragment. |

| 125/127 | [C2H2Br]+ | Fragment resulting from cleavage of the C2-C3 bond with charge retention on the bromine-containing fragment. |

| 101/103 | [C2H2Cl]+ | Fragment resulting from cleavage of the C2-C3 bond with charge retention on the chlorine-containing fragment. |

| 85 | [C4H5F2]+ | Loss of both bromine atoms and the chlorine atom. |

| 79/81 | [Br]+ | Bromine cation. |

| 69 | [CF3]+ | A common fragment in fluorine-containing compounds, though less likely here than CF2-containing fragments. |

| 63/65 | [CH2Cl]+ | Alpha-cleavage product. |

| 50 | [CHF2]+ | Alpha-cleavage product adjacent to the difluoro group. |

Predicted Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This is followed by a cascade of fragmentation events, primarily involving the loss of halogen radicals and cleavage of the carbon backbone.

Caption: Predicted primary fragmentation pathway of this compound under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical GC-MS protocol for the analysis of this compound.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane or ethyl acetate.

-

Serial Dilution: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: If analyzing a sample matrix, use a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte. The final sample should be dissolved in the same solvent used for the calibration standards.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Data Acquisition and Analysis

Acquire the data in full scan mode to obtain the complete mass spectrum. Process the data using the instrument's software to identify the retention time of the analyte and to extract its mass spectrum. Compare the obtained spectrum with the predicted fragmentation pattern and isotopic distributions for confirmation.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a detailed protocol for its analysis. While direct experimental data is not currently available in public literature, the principles of mass spectrometry for halogenated compounds allow for robust predictions of fragmentation pathways. The provided experimental parameters offer a solid starting point for method development. Researchers are encouraged to use this guide as a reference for their analytical work and to contribute to the public knowledge base by publishing their findings.

References

In-depth Technical Guide to the Infrared Spectroscopy of 1,4-Dibromo-2-chloro-1,1-difluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,4-Dibromo-2-chloro-1,1-difluorobutane. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted infrared absorption spectrum based on characteristic frequencies of its constituent functional groups. It also outlines a detailed experimental protocol for acquiring a Fourier Transform Infrared (FTIR) spectrum of a liquid organic compound, which would be applicable to the title compound.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is predicted to be characterized by absorption bands arising from the stretching and bending vibrations of its various bonds. The primary absorptions are expected in the fingerprint region (below 1500 cm⁻¹) due to the presence of multiple carbon-halogen bonds.

The following table summarizes the predicted quantitative data for the key infrared absorption bands. The wavenumber ranges are derived from established data for similar halogenated alkanes.

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Bond Vibration | Functional Group |

| 2960 - 2850 | Strong | C-H Stretching | Alkane (CH₂, CH) |

| 1470 - 1450 | Medium | C-H Bending (Scissoring) | -CH₂- |

| 1300 - 1150 | Medium | C-H Wagging | -CH₂X (X=halogen) |

| 1100 - 1000 | Strong | C-F Stretching | gem-difluoroalkane (CF₂) |

| 850 - 550 | Strong | C-Cl Stretching | Chloroalkane (-CHCl-) |

| Below 690 | Strong | C-Br Stretching | Bromoalkane (-CH₂Br) |

Experimental Protocol: FTIR Spectroscopy of a Liquid Sample

This section details a standard methodology for obtaining the infrared spectrum of a liquid organic compound like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is a common technique for liquid samples as it requires minimal sample preparation.

I. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

II. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will scan the sample over a specified wavenumber range (typically 4000 - 400 cm⁻¹).

-

-

Data Processing and Interpretation:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the characteristic absorption peaks and compare them with the predicted values in the data table above to assign them to specific bond vibrations.

-

-

Cleaning:

-

After analysis, clean the ATR crystal meticulously with a solvent-dampened lint-free wipe to remove all traces of the sample.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining an FTIR spectrum.

Caption: Workflow for FTIR analysis of a liquid sample.

Commercial Suppliers and Technical Guide for 1,4-Dibromo-2-chloro-1,1-difluorobutane

For researchers, scientists, and professionals in drug development, access to well-characterized chemical reagents is paramount. This technical guide provides an in-depth overview of commercial suppliers for 1,4-Dibromo-2-chloro-1,1-difluorobutane (CAS No. 883499-16-9), along with detailed experimental protocols for its quality control.

Commercial Availability

This compound is a specialized halogenated hydrocarbon available from a select number of chemical suppliers. The following table summarizes the key quantitative data from prominent commercial sources.

| Supplier | Brand | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| CymitQuimica | Apollo Scientific | 883499-16-9 | C₄H₅Br₂ClF₂ | 286.3403 | ≥95% | Inquire |

| Avantor | Matrix Scientific | 883499-16-9 | C₄H₅Br₂ClF₂ | Not specified | ≥97% | 5 g |

| Apollo Scientific | Apollo Scientific | 883499-16-9 | C₄H₅Br₂ClF₂ | 286.3403 | ≥95% | Inquire |

Experimental Protocols: Quality Control

Ensuring the purity and identity of this compound is critical for its application in research and development. A comprehensive quality control workflow should involve a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, making it ideal for assessing the purity of halogenated hydrocarbons.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific DFS high-resolution GC/MS or Agilent 6890 GC with a mass selective detector).

-

Column: A nonpolar capillary column, such as a TRACE TR-5MS (15 m x 0.25 mm ID, 0.1 µm film thickness), is suitable for separating halogenated compounds.

-

Injector:

-

Temperature: 280°C

-

Mode: Splitless

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 2 minutes.

-

Ramp 1: Increase to 230°C at a rate of 15°C/min.

-

Ramp 2: Increase to 270°C at a rate of 5°C/min.

-

Ramp 3: Increase to 330°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI)

-

Scan Range: 50-400 amu

-

-

Data Analysis: The purity is determined by the relative area of the main peak corresponding to this compound. The mass spectrum should exhibit characteristic isotopic patterns for bromine and chlorine, aiding in structural confirmation.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the structural confirmation of organic molecules. For organofluorine compounds, both ¹H and ¹⁹F NMR are crucial.[4][5][6]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR:

-

Acquire a standard proton spectrum. The chemical shifts, integration, and coupling patterns of the protons will provide information about the hydrocarbon backbone.

-

-

¹⁹F NMR:

-

¹⁹F is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR.[4][6]

-

Acquire a proton-decoupled ¹⁹F spectrum. The chemical shifts and coupling constants between fluorine atoms and with neighboring protons will confirm the difluoro-substituted carbon and its position in the molecule.

-

-

Data Analysis: The combination of ¹H and ¹⁹F NMR spectra allows for the unambiguous determination of the chemical structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the presence of specific chemical bonds and functional groups within a molecule.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two KBr or NaCl plates.

-

Data Acquisition: Scan the sample in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Absorptions:

-

Data Analysis: The presence of these characteristic absorption bands provides evidence for the key functional groups in the molecule.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound.

Caption: Quality Control Workflow for this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. waters.com [waters.com]

- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

1,4-Dibromo-2-chloro-1,1-difluorobutane: A Technical Overview of Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available purity data and potential analytical methodologies for 1,4-Dibromo-2-chloro-1,1-difluorobutane. This document is intended to serve as a resource for researchers and professionals in drug development and other scientific fields who are considering the use of this halogenated butane derivative.

Purity Levels of Commercially Available this compound

This compound is available from several chemical suppliers with specified purity levels. The compound, identified by the CAS Number 883499-16-9 and the molecular formula C₄H₅Br₂ClF₂, is typically offered at purities suitable for research and development purposes. The table below summarizes the publicly available purity data from various suppliers.

| Supplier | Stated Purity Level | CAS Number | Molecular Formula |

| Avantor | ≥97%[1] | 883499-16-9[1] | C₄H₅Br₂ClF₂[1] |

| CymitQuimica | ≥95%[2] | 883499-16-9[2] | C₄H₅Br₂ClF₂ |

| Santa Cruz Biotechnology | Not specified[3] | 883499-16-9 | C₄H₅Br₂ClF₂ |

It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection of rare chemicals and explicitly state that they do not perform analytical data collection for the product. In such cases, the buyer assumes the responsibility to confirm the product's identity and purity.

Experimental Protocols: Synthesis and Purity Determination

Similarly, specific, validated analytical methods for the determination of the purity of this compound have not been published. However, based on the chemical structure and properties of halogenated butanes, standard analytical techniques can be proposed for its quality control.

General Analytical Workflow for Purity Assessment

A logical workflow for the determination of the purity of this compound would involve a combination of chromatographic separation and mass spectrometric detection, which is a powerful technique for identifying and quantifying compounds in a mixture.

Caption: Proposed analytical workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects, ionizes, and fragments the eluted components, providing a unique mass spectrum for each compound that allows for its identification and quantification.

Hypothetical GC-MS Protocol:

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would likely provide good separation of the target compound from potential impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of the diluted sample is injected into the heated inlet of the GC.

-

Oven Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components. A hypothetical program could be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: 250 °C for 5 minutes.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Scan Range: A mass-to-charge (m/z) ratio scan from 40 to 400 would likely cover the parent ion and major fragments of the target compound and potential impurities.

-

Data Analysis: The purity of this compound would be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the molecule.

Applications in Drug Development and Signaling Pathways

Currently, there is no publicly available information linking this compound to specific drug development programs or its involvement in any biological signaling pathways. Halogenated organic molecules, particularly fluorinated compounds, are of significant interest in medicinal chemistry as "fluorinated building blocks"[4][5][6][7][8]. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is plausible that this compound could be utilized as a synthetic intermediate in the creation of more complex, biologically active molecules. However, without specific examples in the literature, any depiction of a signaling pathway would be purely speculative.

The diagram below illustrates the general role of such building blocks in the early stages of drug discovery.

Caption: Role of building blocks in drug discovery.

References

- 1. avantorsciences.com [avantorsciences.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. nbinno.com [nbinno.com]

Navigating the Stability Landscape of 1,4-Dibromo-2-chloro-1,1-difluorobutane: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1,4-Dibromo-2-chloro-1,1-difluorobutane (CAS No. 883499-16-9).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the compound's integrity and promote safe handling practices. While specific experimental stability data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from the known behavior of structurally similar polyhalogenated alkanes to provide a robust framework for its management.

Core Stability Profile

This compound is a halogenated hydrocarbon that, under standard laboratory conditions, is considered to be a stable compound.[4] However, its stability can be compromised by several factors, including elevated temperatures, exposure to light, and interaction with incompatible materials. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the butane backbone influences its chemical reactivity and degradation pathways. Generally, carbon-fluorine bonds are the strongest in organic chemistry, contributing to the overall stability of fluorinated hydrocarbons.[4][5]

Key Physicochemical Properties (Predicted)

While experimental data is scarce, computational models provide insight into the physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₅Br₂ClF₂ | PubChem[1] |

| Molecular Weight | 286.34 g/mol | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Exact Mass | 285.83941 Da | PubChem[1] |

Factors Influencing Stability

Several external factors can influence the long-term stability of this compound. Understanding these is critical for maintaining the compound's purity and preventing the formation of undesirable degradation products.

Thermal Decomposition

Elevated temperatures can induce thermal decomposition of halogenated hydrocarbons. While the specific decomposition temperature for this compound is not documented, it is advisable to avoid high temperatures during storage and handling. Thermal degradation of similar compounds can lead to the elimination of hydrogen halides (HBr, HCl) and the formation of unsaturated byproducts.[6][7][8] In the event of a fire, toxic fumes containing hydrogen halides and potentially phosgene can be emitted.[8]

Photochemical Degradation

Exposure to ultraviolet (UV) radiation can initiate photochemical degradation of brominated and chlorinated compounds.[9][10][11][12] This process often involves the homolytic cleavage of carbon-halogen bonds, leading to the formation of free radicals. These radicals can then participate in a variety of secondary reactions, resulting in the degradation of the parent compound and the formation of impurities. Therefore, it is crucial to protect this compound from light.

Reactivity with Incompatible Materials

Contact with strong oxidizing agents, strong bases, and certain metals can lead to the degradation of halogenated hydrocarbons. Strong bases can promote dehydrohalogenation reactions, while strong oxidizing agents can lead to the formation of various oxidation products. It is recommended to store this compound away from such incompatible materials.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize the risk of thermal decomposition. |

| Light Exposure | Protect from light. Store in an amber or opaque container. | To prevent photochemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and reaction with container materials. |

| Incompatible Materials | Store separately from strong oxidizing agents, strong bases, and reactive metals. | To avoid chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

For researchers requiring quantitative stability data, a comprehensive stability testing program is essential. The following experimental protocols, adapted from established pharmaceutical stability testing guidelines, can be employed.[13][14][15][16][17]

Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[13][14][15][16][17]

Methodology:

-

Sample Preparation: Aliquot the this compound into multiple sealed vials made of an inert material.

-

Storage Conditions: Place the vials in controlled environment chambers at various elevated temperatures and humidity levels (e.g., 40°C/75% RH, 50°C/75% RH).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples at each time point for purity (e.g., using HPLC or GC), the appearance of degradation products (e.g., using GC-MS), and any changes in physical properties.

-

Data Evaluation: Use the data to establish a degradation rate and extrapolate to predict the shelf-life under recommended storage conditions.

Photostability Testing

This protocol assesses the impact of light on the stability of the compound.

Methodology:

-

Sample Preparation: Prepare two sets of samples. Protect one set from light (control) and expose the other set to a controlled light source.

-

Light Source: Use a light source that mimics the UV and visible light spectrum of sunlight, with a defined output (e.g., a xenon lamp).

-

Exposure: Expose the samples for a specified duration.

-

Analysis: Analyze both the exposed and control samples for purity and the presence of degradation products.

Visualizing Stability and Handling Workflows

To aid in the understanding of the key concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Factors influencing the stability of this compound.

Caption: A typical experimental workflow for assessing the stability of a chemical compound.

Conclusion

While this compound is a generally stable compound, its integrity can be compromised by exposure to heat, light, and incompatible substances. Adherence to the recommended storage and handling guidelines is paramount for preserving its quality and ensuring the safety of laboratory personnel. For applications requiring a definitive shelf-life, a structured stability testing program is strongly recommended. This guide provides the foundational knowledge and experimental framework necessary for the effective management of this compound in a research and development setting.

References

- 1. This compound | C4H5Br2ClF2 | CID 2782287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 6. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. emmainternational.com [emmainternational.com]

- 17. japsonline.com [japsonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Heterocyles Using 1,4-Dibromo-2-chloro-1,1-difluorobutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and detailed protocols for the synthesis of novel fluorinated heterocycles utilizing 1,4-Dibromo-2-chloro-1,1-difluorobutane as a key building block. The incorporation of fluorine atoms into heterocyclic scaffolds can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. The protocols outlined below are based on established methodologies for the synthesis of non-fluorinated analogs and have been adapted to account for the unique reactivity imparted by the fluorine and chlorine substituents of the starting material.

Introduction to this compound as a Synthetic Building Block

This compound is a polyhalogenated alkane with multiple reactive sites, making it a potentially versatile precursor for a variety of fluorinated five-membered heterocycles. The differential reactivity of the two carbon-bromine bonds is a key feature of this molecule. The C-Br bond at the C4 position is a typical primary alkyl bromide. In contrast, the C-Br bond at the C1 position, being adjacent to a geminal difluoro group, is expected to be significantly less reactive towards nucleophilic substitution due to the strong electron-withdrawing nature of the fluorine atoms. This difference in reactivity can be exploited to achieve regioselective cyclization reactions.

General Reaction Pathway

The proposed synthetic strategy involves a two-step, one-pot reaction with a dinucleophile. The first step is an intermolecular nucleophilic substitution, which is expected to occur preferentially at the more reactive C4 position. The second step is an intramolecular cyclization, where the second nucleophilic atom of the dinucleophile displaces the less reactive bromide at the C1 position to form the heterocyclic ring.

Application Notes and Protocols: 1,4-Dibromo-2-chloro-1,1-difluorobutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,4-Dibromo-2-chloro-1,1-difluorobutane is a specialized chemical for which specific applications in organic synthesis are not widely documented in publicly available literature. The following application notes and protocols are based on the inferred reactivity of its functional groups and are provided as a guide for potential synthetic explorations. The experimental conditions and expected outcomes are hypothetical and based on analogous reactions of similar polyhalogenated and fluorinated compounds.

Introduction